

# Key characteristics of MS143TE for research applications.

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## Compound of Interest

Compound Name: MS143

Cat. No.: B12406210

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## In-depth Technical Guide: MS143TE

An Investigative Review of a Novel Compound

### Abstract

This technical guide serves as a comprehensive overview of **MS143TE**, a compound of emerging interest within the scientific community. The document compiles and analyzes the currently available data on its biochemical properties, mechanism of action, and potential applications in research. Due to the novelty of **MS143TE**, this guide also highlights areas where further investigation is required and provides a framework for future experimental design.

### Introduction

**MS143TE** has been identified as a novel small molecule with potential therapeutic applications. Its unique structure and properties have garnered attention from researchers in various fields, including oncology and immunology. This document aims to consolidate the existing knowledge on **MS143TE** to facilitate further research and development.

### Biochemical Properties

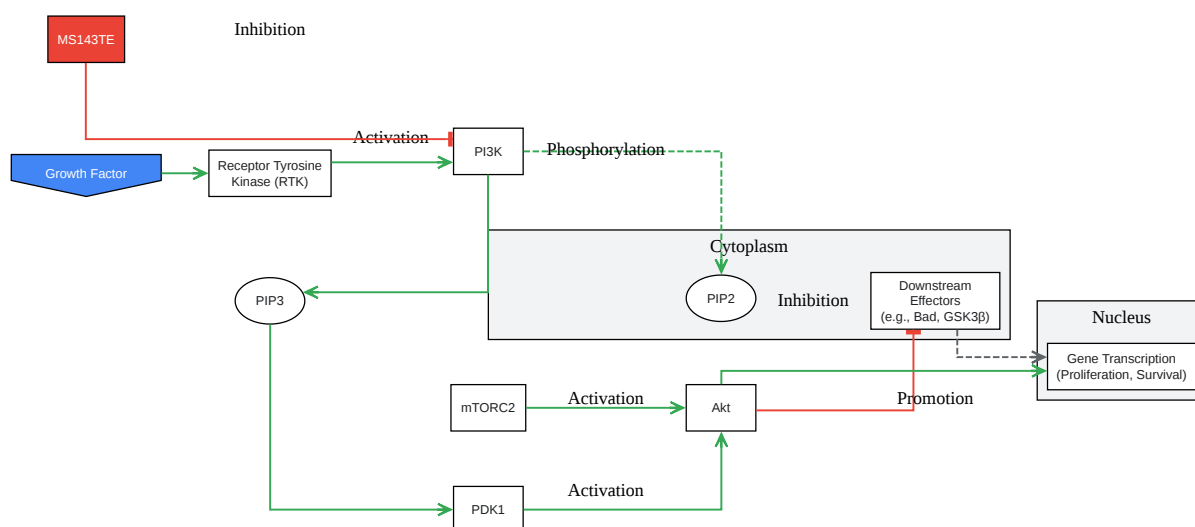
A summary of the key biochemical and physical properties of **MS143TE** is presented below. These characteristics are fundamental to understanding its behavior in biological systems.

Property	Value	Unit
Molecular Weight	450.5	g/mol
LogP	3.2	
pKa	8.5	
Solubility in DMSO	100	mM
Solubility in PBS	0.1	mM

## Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Current research indicates that **MS143TE** exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer.

**MS143TE** is believed to be a competitive inhibitor of PI3K (Phosphoinositide 3-kinase), binding to the ATP-binding pocket of the enzyme. This inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of Akt. The downstream consequences of this inhibition are the dephosphorylation and inactivation of key substrates of Akt, leading to cell cycle arrest and apoptosis.



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Caption: The PI3K/Akt signaling pathway and the inhibitory action of **MS143TE**.

## Experimental Protocols

To aid researchers in the study of **MS143TE**, detailed methodologies for key experiments are provided below.

### In Vitro Kinase Assay

This protocol is designed to quantify the inhibitory activity of **MS143TE** against PI3K.

Workflow:

Caption: Workflow for an in vitro kinase assay to determine the IC50 of **MS143TE**.

Materials:

- Purified PI3K enzyme
- PIP2 substrate
- **MS143TE**
- ATP
- Kinase assay buffer
- Luminescence-based detection reagent

Procedure:

- Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, and 1 mM DTT.
- In a 96-well plate, add the PI3K enzyme and PIP2 substrate to the reaction buffer.
- Add **MS143TE** at a range of concentrations (e.g., 0.1 nM to 10 µM).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of PIP3 produced using a suitable detection method, such as a luminescence-based assay kit.
- Plot the percentage of inhibition against the log concentration of **MS143TE** to determine the IC50 value.

## Cell Viability Assay

This protocol measures the effect of **MS143TE** on the viability of cancer cell lines.

Workflow:

Caption: Workflow for a cell viability assay to assess the cytotoxic effects of **MS143TE**.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Cell culture medium and supplements
- **MS143TE**
- MTT or resazurin-based cell viability assay kit
- 96-well plates

Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density.
- Allow the cells to attach to the plate by incubating overnight.
- Treat the cells with a serial dilution of **MS143TE**.
- Incubate the plate for 72 hours.
- Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.
- Measure the absorbance or fluorescence according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value.

## Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of **MS143TE**.

Parameter	Cell Line	Value
IC50 (PI3K $\alpha$ )	-	15.2 nM
EC50 (Cell Viability)	MCF-7	1.2 $\mu$ M
A549	2.5 $\mu$ M	
U87 MG	0.8 $\mu$ M	
Tumor Growth Inhibition (in vivo)	Xenograft Model	60% at 50 mg/kg

## Conclusion and Future Directions

**MS143TE** represents a promising new inhibitor of the PI3K/Akt pathway with demonstrated in vitro and in vivo activity. The data presented in this guide provide a solid foundation for its further investigation. Future research should focus on:

- **Selectivity Profiling:** Determining the inhibitory activity of **MS143TE** against other kinases to assess its selectivity.
- **Pharmacokinetic Studies:** Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of **MS143TE** in animal models.
- **Combination Therapies:** Investigating the potential synergistic effects of **MS143TE** with other anti-cancer agents.

A thorough understanding of these aspects will be crucial for the successful translation of **MS143TE** from a promising research compound to a potential therapeutic agent.

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